Methyl 3-amino-3-ethylhexanoate
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Overview
Description
Methyl 3-amino-3-ethylhexanoate is an organic compound characterized by the presence of an amino group (-NH2) and an ester functional group (-COOCH3) attached to a hexane backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-ethylhexanoate typically involves the esterification of 3-amino-3-ethylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol (-CH2OH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Methyl 3-amino-3-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-ethylhexanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Methyl 3-amino-3-methylhexanoate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 3-amino-3-propylhexanoate: Similar structure but with a propyl group instead of an ethyl group.
Comparison: Methyl 3-amino-3-ethylhexanoate is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 3-amino-3-ethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-6-9(10,5-2)7-8(11)12-3/h4-7,10H2,1-3H3 |
InChI Key |
FMWNGNKINKWWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CC(=O)OC)N |
Origin of Product |
United States |
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